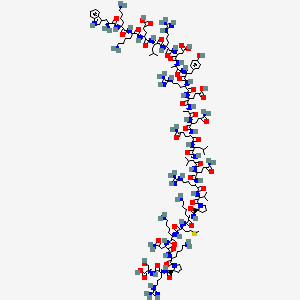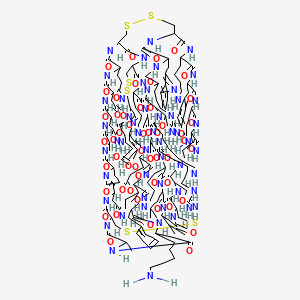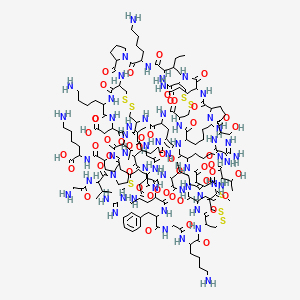
186359-65-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Amyloid 1-34 is a peptide consisting of 34 amino acids . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of β-Amyloid 1-34 is C170H253N47O52 . The molecular weight is 3787.20 . Unfortunately, the specific details about the molecular structure are not provided in the sources retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of β-Amyloid 1-34 include its molecular formula (C170H253N47O52), molecular weight (3787.20), and the fact that it is a peptide consisting of 34 amino acids . Additional properties such as melting point, boiling point, and density are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Drug Research and Development : PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, providing insights into the pharmacokinetic and pharmacodynamic events of drugs in both humans and animals. This technology is vital for understanding drug action mechanisms and addressing practical questions like effective drug doses and potential drug interactions (Fowler et al., 1999).
Drug-Side Effect Associations : Research has focused on identifying associations between drugs and side effects using computational approaches. This includes the development of predictors for drug-side effect associations, improving the efficiency of drug discovery and reducing the risk of side effects (Ding et al., 2019).
Off-Target Drug Activity : Discovering unintended 'off-targets' of drugs is crucial for understanding adverse drug reactions. A computational strategy was developed to predict the activity of marketed drugs on unintended ‘side-effect’ targets, aiding in de-risking toxicological liabilities in drug discovery (Lounkine et al., 2012).
Drug-Related Adverse Effects Documentation : The creation of a systematically annotated corpus supports the automatic extraction of drug-related adverse effects from medical case reports, enhancing the understanding of drug safety issues (Gurulingappa et al., 2012).
Drug Risk Communications : FDA drug risk communications significantly impact medication utilization, healthcare services use, and health outcomes. This demonstrates the complexity of using risk communication to improve prescription drug safety and quality (Dusetzina et al., 2012).
First Human Studies of New Medicines : The need for careful testing of new drugs in animal models before human studies is crucial. Guidelines for the design and conduct of preclinical studies enable effective and safe first-dose studies of new medicines in humans (Greaves et al., 2004).
Polypharmacology in Drug Discovery : Polypharmacology, the interaction of drug molecules with multiple targets, poses challenges but also opens avenues for designing therapeutic agents with higher efficacy and lower toxicity (Reddy & Zhang, 2013).
Eigenschaften
CAS-Nummer |
186359-65-9 |
|---|---|
Molekularformel |
C₁₇₀H₂₅₃N₄₇O₅₂ |
Molekulargewicht |
3787.20 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)
